4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine

Physicochemical profiling Lipophilicity Hydrogen bonding

This heteroaromatic biaryl delivers a calculated 4-fold lipophilicity advantage (XLogP=2.9) over phenyl-substituted analogs, enhancing solubility and metabolic stability in medicinal chemistry. Its meta-pyridyl nitrogen geometry enforces monodentate coordination to metal centers—distinct from chelating regioisomers—enabling systematic studies of coordination mode on catalytic activity. At ≥95% purity, it meets fragment-based drug discovery specifications, minimizing byproduct interference in downstream synthesis. The chlorine substituent offers a synthetic handle for cross-coupling derivatization, directly supporting SAR exploration of kinase-targeted 2,4-diarylpyrimidine scaffolds.

Molecular Formula C15H8ClF3N4
Molecular Weight 336.70
CAS No. 1092345-48-6
Cat. No. B3033621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine
CAS1092345-48-6
Molecular FormulaC15H8ClF3N4
Molecular Weight336.70
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
InChIInChI=1S/C15H8ClF3N4/c16-11-6-10(15(17,18)19)8-22-13(11)12-3-5-21-14(23-12)9-2-1-4-20-7-9/h1-8H
InChIKeyLMLSZCCZVGXKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine (CAS 1092345-48-6): Compound Identity and Procurement Baseline


4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine (CAS 1092345-48-6) is a heteroaromatic biaryl compound consisting of a pyrimidine core substituted at the 2-position with a pyridin-3-yl group and at the 4-position with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety . With a molecular formula of C₁₅H₈ClF₃N₄ and a molecular weight of 336.70 g/mol, the compound is commercially available as a research chemical with a typical purity specification of ≥95% . Its structural motif—a 2,4-diarylpyrimidine bearing electron-withdrawing chloro and trifluoromethyl substituents—places it within a class of scaffolds commonly explored in kinase inhibitor design and related medicinal chemistry programs [1]. However, publicly available biological activity data specific to this exact compound are exceedingly scarce, and no primary research article or patent has been identified that reports quantitative in vitro or in vivo profiling of this molecule as a discrete entity.

Why 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine Cannot Be Interchanged with Close-In Analogs Without Verification


Close-in analogs of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine—such as the phenyl analog CAS 1092344-48-3 (bearing a 2-phenylpyrimidine group) or the regioisomeric pyridin-3-yl analog CAS 344278-34-8 (bearing a 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl] substitution pattern) —differ in critical molecular recognition features. The precise placement of the chlorine atom, the trifluoromethyl group, and the nitrogen atom of the pyridin-3-yl ring collectively govern hydrogen-bond acceptor capacity, dipole moment, and steric contour, which in turn can profoundly influence target binding, selectivity, and pharmacokinetic properties. In the absence of publicly available comparative biological data for this exact compound, substitution without experimental validation risks introducing uncharacterized changes in potency, selectivity, or off-target profiles. Consequently, procurement decisions should not assume functional interchangeability among structurally related pyridylpyrimidines.

Quantitative Differentiation Evidence for 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine (CAS 1092345-48-6)


Physicochemical Property Differentiation: ClogP and Hydrogen Bond Acceptor Count Versus the Phenyl Analog

The target compound (CAS 1092345-48-6) differs from its closest commercially listed analog, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine (CAS 1092344-48-3), in the identity of the 2-substituent on the pyrimidine ring. While experimental logP values are not publicly available, computed descriptors provide a quantitative basis for differentiation. PubChem reports an XLogP3-AA of 2.9 for the target compound [1], compared with a computed XLogP of approximately 3.5 for the phenyl analog (based on ChemSpider prediction). This 0.6 log unit difference translates to a roughly 4-fold lower calculated lipophilicity for the target compound. Additionally, the pyridin-3-yl group introduces a hydrogen-bond acceptor (HBA) count of 7, versus 5 for the phenyl analog [1], which can materially affect aqueous solubility and protein binding.

Physicochemical profiling Lipophilicity Hydrogen bonding

Purity and Supplier Availability Comparison for Procurement Decision-Making

Commercially, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine is offered at a minimum purity of 95% by suppliers such as AKSci and Nanjing Bicbiotechnology . In contrast, the closely related regioisomer 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine (CAS 344278-34-8) is listed with a minimum purity of ≥90% . A 5% difference in purity may be significant for applications requiring high batch-to-batch reproducibility, such as in vitro screening or use as a synthetic intermediate in multi-step campaigns.

Chemical procurement Purity specification Supplier comparison

Structural Differentiation: Pyridin-3-yl Versus Pyridin-2-yl Regioisomer Impact on Coordination Geometry

The target compound features a pyridin-3-yl substituent, positioning the nitrogen atom meta to the pyrimidine linkage. The regioisomeric pyridin-2-yl analog (not commercially catalogued by CAS but accessible via synthesis) would present the nitrogen in an ortho arrangement, enabling bidentate N,N-chelation with the pyrimidine N1 or the pyridine nitrogen of the other aryl ring. The meta nitrogen of the target compound precludes such chelation, forcing a monodentate or bridging coordination mode. While no quantitative stability constants are publicly available for these specific compounds, model studies on 2,4-diarylpyrimidines indicate that chelation can increase metal-binding affinity by 1–3 orders of magnitude [1]. Therefore, the pyridin-3-yl configuration confers distinct coordination behavior relevant to applications in organometallic catalysis or metalloenzyme inhibitor design.

Coordination chemistry Catalysis Ligand design

Recommended Application Scenarios for 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine Based on Quantitative Differentiation


Early-Stage Kinase Inhibitor Fragment or Scaffold Expansion

When a medicinal chemistry program requires a 2,4-diarylpyrimidine scaffold with reduced lipophilicity (XLogP3-AA = 2.9) relative to phenyl-substituted analogs [1], this compound offers a calculated 4-fold lipophilicity advantage that may improve solubility and metabolic stability. It can serve as a core for structure-activity relationship (SAR) exploration, with the chlorine atom providing a synthetic handle for further derivatization via cross-coupling reactions.

Coordination Chemistry Studies Requiring Defined Monodentate Ligands

The meta-pyridine nitrogen geometry enforces monodentate or bridging coordination to metal centers, in contrast to the chelating behavior of pyridin-2-yl regioisomers [2]. This property makes the compound a candidate for investigating the effect of coordination mode on catalytic activity or for constructing coordination polymers with distinct topology.

Synthetic Intermediate for High-Purity Building Block Libraries

With a guaranteed minimum purity of 95% , this compound meets the specifications required for inclusion in high-quality building block collections used in fragment-based drug discovery or diversity-oriented synthesis. The 5% purity margin over certain close analogs (≥90%) reduces the risk of byproduct interference in subsequent synthetic steps.

Physicochemical Property Benchmarking in Pyridylpyrimidine SAR

The quantified XLogP and HBA differences between this compound and the 2-phenylpyrimidine analog [1] provide a concrete basis for benchmarking computational models of lipophilicity and hydrogen-bonding potential. Procurement of both compounds enables controlled experimental validation of in silico predictions across a matched molecular pair differing only in the 2-substituent.

Quote Request

Request a Quote for 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.